PROTAC AR Degrader-5
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Overview
Description
PROTAC AR Degrader-5 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the androgen receptor (AR). This compound is part of a novel class of small molecules that induce selective degradation of target proteins by hijacking the cellular protein degradation machinery. This compound has shown promise in preclinical studies for its potential to treat diseases such as prostate cancer by degrading the androgen receptor, which plays a crucial role in the progression of this disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC AR Degrader-5 involves the conjugation of a ligand that binds to the androgen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically starts with the preparation of the individual ligands, followed by their conjugation through a series of chemical reactions. For instance, the androgen receptor ligand can be synthesized by modifying testosterone, while the E3 ligase ligand can be derived from a high-affinity peptidomimetic .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps such as chromatography, and rigorous quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
PROTAC AR Degrader-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially affecting their binding affinity.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their active forms.
Substitution: This reaction is crucial for modifying the ligands to improve their binding properties or to attach the linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions are the conjugated PROTAC molecules, which consist of the androgen receptor ligand, the E3 ligase ligand, and the linker. These products are then purified and characterized to confirm their structure and activity .
Scientific Research Applications
PROTAC AR Degrader-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new methods for targeted protein degradation.
Biology: Employed in research to understand the role of the androgen receptor in cellular processes and disease progression.
Medicine: Investigated as a potential therapeutic agent for treating diseases such as prostate cancer by degrading the androgen receptor.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the androgen receptor .
Mechanism of Action
PROTAC AR Degrader-5 exerts its effects by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. The compound binds to the androgen receptor and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of the androgen receptor, reducing its levels in the cell and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
ARV-110: Another PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV-766: A second-generation PROTAC with improved efficacy and tolerability compared to ARV-110.
ARCC-4: A high-affinity VHL ligand-based PROTAC targeting the androgen receptor
Uniqueness
PROTAC AR Degrader-5 is unique in its design and mechanism of action. It offers several advantages over traditional androgen receptor inhibitors, including:
Enhanced Selectivity: By targeting the androgen receptor for degradation rather than inhibition, it reduces off-target effects.
Lower Dosing Requirements: The catalytic nature of PROTACs allows for lower doses to achieve the desired therapeutic effect.
Overcoming Resistance: PROTACs can degrade mutant forms of the androgen receptor that are resistant to traditional inhibitors
Properties
Molecular Formula |
C52H54F4N8O7S2 |
---|---|
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[5-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridin-2-yl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1 |
InChI Key |
HEIBMKWAJBMSPY-VTYXGMTLSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |
Origin of Product |
United States |
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